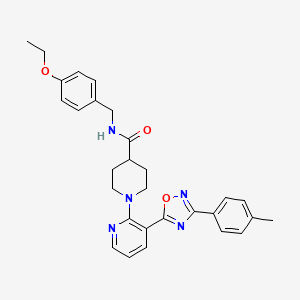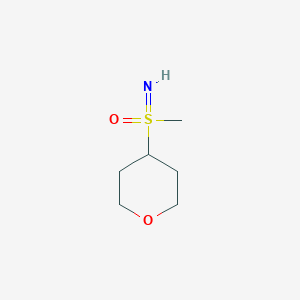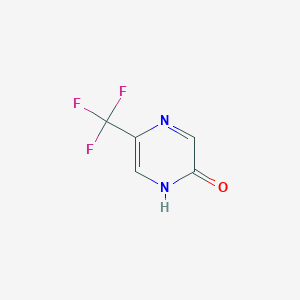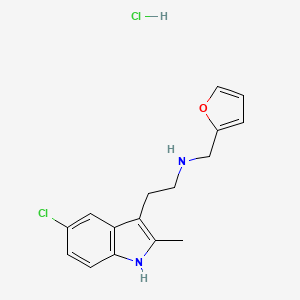
N-(5-chloro-2-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. QNZ has been shown to inhibit the activity of a transcription factor called NF-κB, which is involved in the regulation of genes that control cell growth and survival.
Applications De Recherche Scientifique
Synthesis and Corrosion Inhibition
- Experimental and Computational Studies on Propanone Derivatives of Quinoxaline : This study investigated two quinoxaline-based propanones as inhibitors of mild steel corrosion in hydrochloric acid, demonstrating the potential of quinoxaline derivatives in corrosion protection. The research highlighted the importance of molecular structure in corrosion inhibition efficiency, suggesting applications of similar compounds in materials science and engineering (Olasunkanmi & Ebenso, 2019).
Antimicrobial and Anticancer Activities
Green Synthesis of Quinoxaline Sulfonamides with Antibacterial Activity : This study explored the synthesis of quinoxaline derivatives with potential antibacterial properties. It shows the utility of these compounds in developing new antimicrobial agents, indicating possible research applications in pharmaceuticals and medicinal chemistry (Alavi et al., 2017).
Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates : This research focused on synthesizing compounds based on the quinoxaline structure and testing their anticancer activity. It highlights the relevance of such compounds in the development of new anticancer drugs, pointing to a potential application in cancer research (El Rayes et al., 2019).
Structural and Fluorescence Studies
- Structural Aspects and Properties of Salt and Inclusion Compounds of 8-hydroxyquinoline Based Amides : Investigating the structural properties of quinoxaline derivatives, this study explored the formation of salts and inclusion compounds, contributing to the understanding of their chemical behavior and potential applications in materials science and fluorescence studies (Karmakar et al., 2007).
Antituberculosis Agents
- Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium Tuberculosis Agents : This study involved synthesizing quinoxaline derivatives to evaluate their antituberculosis activity. It underscores the importance of quinoxaline compounds in developing new treatments for tuberculosis, indicating a significant area of research within infectious diseases (Jaso et al., 2005).
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-3-36-24-12-8-21(9-13-24)19-31-28(35)23-14-17-34(18-15-23)27-25(5-4-16-30-27)29-32-26(33-37-29)22-10-6-20(2)7-11-22/h4-13,16,23H,3,14-15,17-19H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUCANIZSJQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2897964.png)
![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2897966.png)




![1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2897973.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2897974.png)
![N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide](/img/structure/B2897977.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide](/img/structure/B2897982.png)
![5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)

